molecular formula C9H4F6O B1330352 3,5-Bis(trifluoromethyl)benzaldehyde CAS No. 401-95-6

3,5-Bis(trifluoromethyl)benzaldehyde

Cat. No. B1330352
CAS RN: 401-95-6
M. Wt: 242.12 g/mol
InChI Key: LDWLIXZSDPXYDR-UHFFFAOYSA-N
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Description

3,5-Bis(trifluoromethyl)benzaldehyde is a chemical compound that is characterized by the presence of two trifluoromethyl groups attached to the benzene ring at the 3 and 5 positions, along with an aldehyde functional group at the 1 position. This structure makes it a versatile intermediate in organic synthesis, particularly in the formation of Schiff bases and other aromatic compounds with potential applications in various fields, including materials science and pharmaceuticals .

Synthesis Analysis

Scientific Research Applications

Synthesis and Chemical Properties

  • Biomimetic Synthesis : 3,5-Bis(trifluoromethyl)benzaldehyde has been utilized in biomimetic synthesis processes. An efficient method for synthesizing 3,5-bis(trifluoromethyl)benzylamine through transamination has been reported, highlighting its practicality in synthetic applications (Soloshonok & Yasumoto, 2006).

  • Catalysis in Organic Synthesis : It serves as a monodentate transient directing group in palladium-catalyzed dehydrogenative cross-coupling of benzaldehydes, leading to the formation of 9-fluorenones with excellent regioselectivity and functional group compatibility (Wang et al., 2019).

  • Expanded Porphyrins Synthesis : The acid-catalyzed condensation of pyrrole with 3,5-bis(trifluoromethyl)benzaldehyde results in the formation of expanded porphyrins. These porphyrins exhibit a decrease in the HOMO-LUMO gap with increasing size, influencing their optical and electrochemical properties (Kang et al., 2008).

  • Mechanism in Hydrogenation Reactions : This compound plays a role in the mechanistic understanding of the hydrogenation of nonactivated aldehydes. It demonstrates superior catalytic activity in such reactions when compared to other borane catalysts (Hamasaka et al., 2019).

Safety and Preparation

  • Improved Preparation Techniques : Studies have focused on improving the synthesis and handling of 3,5-bis(trifluoromethyl)benzene derivatives, considering their potential explosive nature when prepared as Grignard reagents (Leazer et al., 2003).

Versatility in Organic Synthesis

  • Diverse Organic Transformations : Its derivatives have been used in various organic transformations, including the synthesis of novel aromatic bis-benzaldehydes and the facilitation of reactions with different carbonyl compounds (Saeed, Qasim, & Hussain, 2015).

  • Role in Electrochemical Synthesis : This compound has been involved in electrochemical synthesis processes, particularly in the generation of organic anion-radicals in the presence of fluoroorganosilanes (Stepanov, 2002).

Safety And Hazards

This compound is considered hazardous. It is a combustible liquid and causes severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3,5-bis(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F6O/c10-8(11,12)6-1-5(4-16)2-7(3-6)9(13,14)15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWLIXZSDPXYDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80193141
Record name 3,5-Bis(trifluoromethyl)benzaldehyde
Source EPA DSSTox
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Molecular Weight

242.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bis(trifluoromethyl)benzaldehyde

CAS RN

401-95-6
Record name 3,5-Bis(trifluoromethyl)benzaldehyde
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Bis(trifluoromethyl)benzaldehyde
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Record name 3,5-Bis(trifluoromethyl)benzaldehyde
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Record name 3,5-Bis(trifluoromethyl)benzaldehyde
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Synthesis routes and methods

Procedure details

60 g of freshly distilled quinoline and 10 g of sulfur were refluxed for 5 hours with stirring. The cooled mixture was diluted with 700 ml of toluene. This gave a solution of a quinoline-sulfur complex containing 100 mg of the complex per ml. 2.5 g of 5% palladium on barium sulfate, 0.25 ml of the solution of the complex and 250 g of 3,5-bis(trifluoromethyl)benzoyl chloride were placed in a reaction vessel at room temperature with exclusion of water. A gentle stream of hydrogen gas was then passed through the mixture at atmospheric pressure. The mixture was subsequently heated to 100-110° C. and hydrogen gas was continuously introduced at atmospheric pressure. After liberation of acidic offgases had ceased (12 hours), the mixture was cooled, the catalyst was separated off by filtration, and the filtrate was distilled at 27 mbar. A yield of 190.0 g of 3,5-bis(trifluoromethyl)benzaldehyde having a boiling point of 79° C. was obtained. This corresponds to a yield of 86% of theory. A small amount of a mixture of toluene and 3,5-bis(trifluoromethyl)benzene was obtained as first fraction during the distillation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
complex
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
Quantity
0 (± 1) mol
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reactant
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700 mL
Type
solvent
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[Compound]
Name
solution
Quantity
0.25 mL
Type
reactant
Reaction Step Six
Quantity
250 g
Type
reactant
Reaction Step Six
Quantity
2.5 g
Type
catalyst
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
231
Citations
ME Kopach, MM Murray, TM Braden… - … Process Research & …, 2009 - ACS Publications
A batch process was developed to produce 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene, 1, in 94% yield by an efficient nucleophilic substitution reaction between 3,5-bis-(…
Number of citations: 91 pubs.acs.org
S Kang, H Hayashi, T Umeyama… - Chemistry–An Asian …, 2008 - Wiley Online Library
Trifluoroacetic acid‐catalyzed condensation of pyrrole with electron‐deficient and sterically hindered 3,5‐bis(trifluoromethyl)benzaldehyde results in the unexpected production of a …
Number of citations: 38 onlinelibrary.wiley.com
VA Soloshonok, M Yasumoto - Journal of fluorine chemistry, 2006 - Elsevier
This paper describes an efficient, practical synthesis of 3,5-bis(trifluoromethyl)benzylamine via biomimetic transamination of 3,5-bis(trifluoromethyl)benzaldehyde with benzylamine. …
Number of citations: 17 www.sciencedirect.com
JG Liu, XJ Zhao, HS Li, L Fan… - High Performance …, 2006 - journals.sagepub.com
A new diamine monomer with bis-trifluoromethyl-substituted phenyl in the side chain, α,α-bis (4-amino-3,5-dimethylphenyl)-3′,5′-bis(trifluoromethyl)phenyl methane (6FMA) was …
Number of citations: 27 journals.sagepub.com
MZ Luan, H Wang, M Zhang, J Song… - … New Crystal Structures, 2021 - degruyter.com
C 20 H 14 F 6 O 2 ${\text{C}}_{20}{\text{H}}_{14}{\text{F}}_{6}{\text{O}}_{2}$ , monoclinic, P2 1 /c (no. 14), a = 14.791(2) Å, b = 8.5303(9) Å, c = 15.531(3) Å, β = 115.474(19), V = 1769.1(5…
Number of citations: 10 www.degruyter.com
G Zuccarello - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
[2374785‐35‐8] C 52 H 50 AuClF 12 NP (MW 1179.28) InChI = 1S/C52H50F12NP.Au.ClH/c53‐49(54,55)38‐17‐36(18‐39(21‐38)50(56,57)58)44‐9‐10‐45(37‐19‐40(51(59,60)61)22‐…
Number of citations: 0 onlinelibrary.wiley.com
HK Fun, CK Quah, M Babu… - … Section E: Structure …, 2009 - scripts.iucr.org
In the title compound, C16H14F6N2O3, the dihydropyrimidinone ring adopts an envelope conformation. In the crystal, molecules are linked by N—H⋯O and C—H⋯O hydrogen bonds …
Number of citations: 11 scripts.iucr.org
G Hu, J Tang, X Bai, S Xu, L Wang - Nano Research, 2016 - Springer
Copper sulfide (Cu 7 S 4 ) nanoparticles coated with an ultra-high payload (~5.0 × 10 7 fluorine atoms per particle) of fluorinated ligands (oleylamine functionalized 3,5-bis(…
Number of citations: 25 link.springer.com
M Alvaro, P Atienzar, P de la Cruz… - The Journal of …, 2004 - ACS Publications
A new, versatile methodology for functionalization of single-walled carbon nanotubes (SWNTs), using 1,3-dipolar cycloaddition of nitrile imines to the sidewalls of SWNTs has been …
Number of citations: 160 pubs.acs.org
C Wang, J Zhang, Z Wang - ACS Applied Nano Materials, 2021 - ACS Publications
Four nonfluorinated and fluorinated nanoporous polymers [PAN-5H, PAN-5F, PAN-2F, and PAN-2(CF 3 )] were synthesized from a triazine-based tetramine with benzaldehyde, …
Number of citations: 9 pubs.acs.org

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